REACTION_CXSMILES
|
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OCC2C=CC=CC=2)[CH2:3]1.[ClH:19]>>[ClH:19].[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(CC1)NC(OCC1=CC=CC=C1)=O)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the brown solution was extracted with Et2O (2×2 mL)
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was dried in the speed vac
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(CC(CC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OCC2C=CC=CC=2)[CH2:3]1.[ClH:19]>>[ClH:19].[F:1][C:2]1([F:18])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(CC1)NC(OCC1=CC=CC=C1)=O)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the brown solution was extracted with Et2O (2×2 mL)
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was dried in the speed vac
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(CC(CC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |